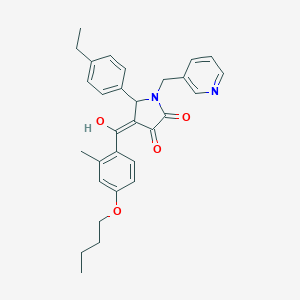![molecular formula C22H26N2O3 B266904 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CX-4945, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. In
Mécanisme D'action
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide is a selective inhibitor of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell death and inhibit tumor growth. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the downregulation of various CK2-dependent signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to have various other biochemical and physiological effects. For example, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been shown to inhibit the growth of malaria parasites by targeting the CK2-dependent phosphorylation of the parasite protein PfCLK3. N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has also been shown to have anti-inflammatory effects by inhibiting the CK2-dependent activation of NF-κB, a key regulator of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for lab experiments, including its high selectivity for CK2 and its ability to inhibit CK2-dependent signaling pathways. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has some limitations, including its relatively low potency and its potential off-target effects. Therefore, careful dose-response studies and specificity assays are required to ensure the validity of the experimental results.
Orientations Futures
There are several future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide. First, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, including the downstream signaling pathways that are affected by CK2 inhibition. Second, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in combination with other anti-cancer drugs should be investigated, as combination therapy may enhance the efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide and reduce the risk of drug resistance. Finally, the potential applications of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide in other diseases, such as malaria and inflammation, should be explored further.
Méthodes De Synthèse
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide involves a series of chemical reactions starting from 2-ethoxybenzoic acid. The detailed synthesis method has been described in several research papers, including the original synthesis report by Chen et al. (2010). In brief, the synthesis involves the conversion of 2-ethoxybenzoic acid to the corresponding acid chloride, which is then reacted with 3-(cyclohexylamino)benzoic acid to obtain the intermediate product. The intermediate product is then treated with N,N-dimethylformamide dimethyl acetal and triethylamine to yield N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide.
Applications De Recherche Scientifique
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, prostate cancer, pancreatic cancer, and glioblastoma. Several preclinical studies have demonstrated the anti-tumor effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide, which is believed to be mediated through the inhibition of protein kinase CK2, a key regulator of cell proliferation and survival.
Propriétés
Nom du produit |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide |
|---|---|
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-20-14-7-6-13-19(20)22(26)24-18-12-8-9-16(15-18)21(25)23-17-10-4-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
DWABIZDXOXSCSG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)
![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![(Z)-[2-(4-ethylphenyl)-1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-methoxyphenyl)methanolate](/img/structure/B266838.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)


![N-(3'-acetyl-1-benzyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B266847.png)